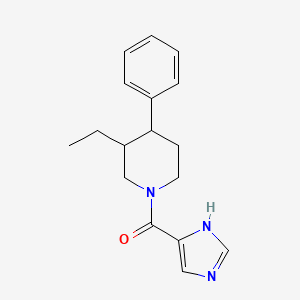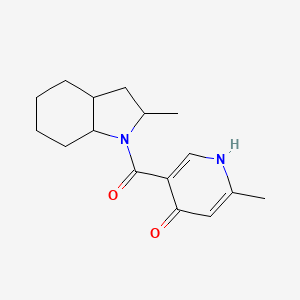
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as MPEP, is a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Wirkmechanismus
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a selective antagonist for mGluR5. It binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety. It has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to improve cognitive function in animal models of cognitive impairment. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its high selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its poor solubility in water. This can make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are many future directions for research involving N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in various neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for more research on the potential therapeutic applications of mGluR5 antagonists in the treatment of various psychiatric disorders.
Synthesemethoden
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-methoxy-5-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-chloro-5-methylpyridine-3-carboxylic acid. The second step involves the reaction of 2-chloro-5-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of potassium carbonate to form 3-cyclohexen-1-one-2-carboxylic acid. The final step involves the reaction of 3-cyclohexen-1-one-2-carboxylic acid with 2-aminoethanol in the presence of triethylamine to form N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-12(14(18-2)15-9-10)16-13(17)11-6-4-3-5-7-11/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSLQZQIFCLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)

![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)




